molecular formula C9H19NO2S B14320462 2-(Diethylamino)ethyl 3-sulfanylpropanoate CAS No. 105892-89-5

2-(Diethylamino)ethyl 3-sulfanylpropanoate

Katalognummer: B14320462
CAS-Nummer: 105892-89-5
Molekulargewicht: 205.32 g/mol
InChI-Schlüssel: IDTODNLUHDIZRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)ethyl 3-sulfanylpropanoate is an organic compound that features both an amine and a thiol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3-sulfanylpropanoate can be achieved through several methods. One common approach involves the reaction of 2-(diethylamino)ethanethiol with ethyl 3-bromopropanoate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)ethyl 3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions with the amine group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)ethyl 3-sulfanylpropanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Diethylamino)ethanethiol: Similar structure but lacks the ester group.

    Ethyl 3-sulfanylpropanoate: Similar structure but lacks the amine group.

    2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group instead of a thiol group.

Uniqueness

2-(Diethylamino)ethyl 3-sulfanylpropanoate is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to biological studies .

Eigenschaften

CAS-Nummer

105892-89-5

Molekularformel

C9H19NO2S

Molekulargewicht

205.32 g/mol

IUPAC-Name

2-(diethylamino)ethyl 3-sulfanylpropanoate

InChI

InChI=1S/C9H19NO2S/c1-3-10(4-2)6-7-12-9(11)5-8-13/h13H,3-8H2,1-2H3

InChI-Schlüssel

IDTODNLUHDIZRL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.